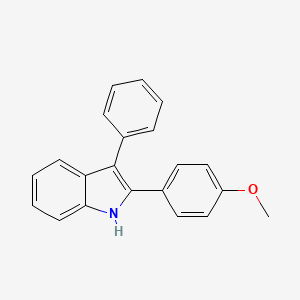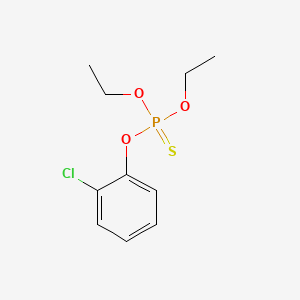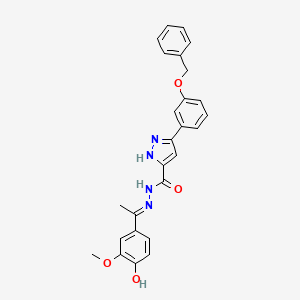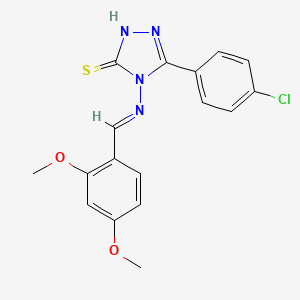![molecular formula C25H41N3O3 B12008541 N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction involves the condensation of octadecanamide with 2-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(2-nitrophenyl)methylideneamino]benzamide
- N-[(E)-(2-nitrophenyl)methylideneamino]cyclopropanecarboxamide
- N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Uniqueness
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and potential for self-assembly into ordered structures. This makes it particularly useful in the development of materials with specific properties and in applications where hydrophobic interactions are important.
Eigenschaften
Molekularformel |
C25H41N3O3 |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C25H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25(29)27-26-22-23-19-17-18-20-24(23)28(30)31/h17-20,22H,2-16,21H2,1H3,(H,27,29)/b26-22+ |
InChI-Schlüssel |
YCYZKGRZVQBBIZ-XTCLZLMSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008464.png)
![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)



![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12008495.png)


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008510.png)
![4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]](/img/structure/B12008515.png)
![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)


